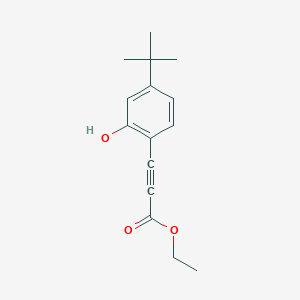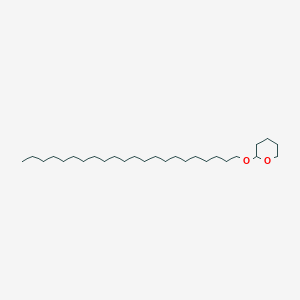![molecular formula C17H25FO B14276637 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol CAS No. 140457-39-2](/img/structure/B14276637.png)
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is an organic compound with the molecular formula C17H27FO It is characterized by a cyclohexyl ring substituted with a fluorophenyl group and a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and a suitable alkylating agent.
Attachment of the Pentanol Chain: The pentanol chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentanoic acid.
Reduction: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The cyclohexyl ring provides structural rigidity, while the pentanol chain can participate in additional interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)cyclohexanol: Similar structure but lacks the pentanol chain.
5-(4-Phenylcyclohexyl)pentan-1-ol: Similar structure but lacks the fluorine atom.
5-[4-(4-Chlorophenyl)cyclohexyl]pentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl ring and the pentanol chain also contributes to its distinct properties.
Propriétés
Numéro CAS |
140457-39-2 |
|---|---|
Formule moléculaire |
C17H25FO |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-[4-(4-fluorophenyl)cyclohexyl]pentan-1-ol |
InChI |
InChI=1S/C17H25FO/c18-17-11-9-16(10-12-17)15-7-5-14(6-8-15)4-2-1-3-13-19/h9-12,14-15,19H,1-8,13H2 |
Clé InChI |
DTUQZLHWLMIQLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCCCCO)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


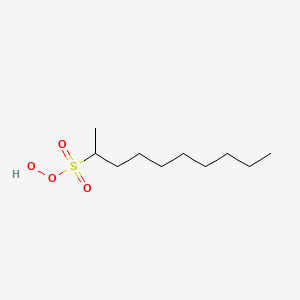
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

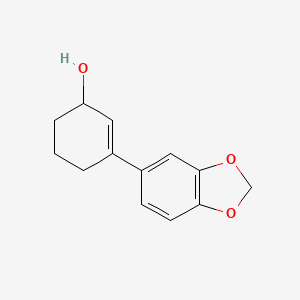

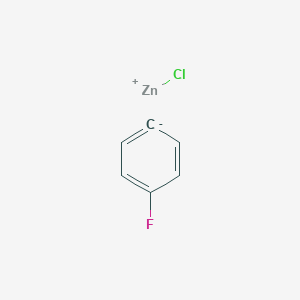

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)

